5,5'-carbonylbis[2-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]
Description
5,5'-Carbonylbis[2-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}-1H-isoindole-1,3(2H)-dione] is a bisimide compound characterized by a central carbonyl group bridging two isoindole-1,3-dione moieties. Each isoindole unit is substituted at the 2-position with a 4-[(E)-(4-methylphenyl)diazenyl]phenyl group, introducing azo (diazenyl) functionality. Its synthesis likely follows microwave-assisted bisimide formation methodologies, as seen in structurally related compounds .
Properties
CAS No. |
87349-40-4 |
|---|---|
Molecular Formula |
C43H28N6O5 |
Molecular Weight |
708.7 g/mol |
IUPAC Name |
2-[4-[(4-methylphenyl)diazenyl]phenyl]-5-[2-[4-[(4-methylphenyl)diazenyl]phenyl]-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C43H28N6O5/c1-25-3-9-29(10-4-25)44-46-31-13-17-33(18-14-31)48-40(51)35-21-7-27(23-37(35)42(48)53)39(50)28-8-22-36-38(24-28)43(54)49(41(36)52)34-19-15-32(16-20-34)47-45-30-11-5-26(2)6-12-30/h3-24H,1-2H3 |
InChI Key |
HFTWKGUBOOLDCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=C(C=C7)N=NC8=CC=C(C=C8)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-carbonylbis[2-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}-1H-isoindole-1,3(2H)-dione] typically involves multiple steps. One common method includes the reaction of phthalic anhydride with an appropriate amine to form the isoindole structure. The diazenyl group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form the diazonium salt, which is then coupled with another aromatic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5,5’-carbonylbis[2-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}-1H-isoindole-1,3(2H)-dione] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
5,5’-carbonylbis[2-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}-1H-isoindole-1,3(2H)-dione] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 5,5’-carbonylbis[2-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}-1H-isoindole-1,3(2H)-dione] involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the isoindole structure can interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Nitro groups (electron-withdrawing) in 5,5’-Carbonylbis[2-(4-nitrophenyl)]- reduce electron density, enhancing suitability for charge-transfer applications. Methoxy groups (electron-donating) improve solubility in polar solvents .
- Biological Relevance : Compounds like Folpet and the nitrophenylthio derivative highlight the role of electronegative substituents in pesticidal or bioactive roles, whereas the target compound lacks direct evidence of such activity.
Physical and Spectral Properties
Key Observations :
- Thermal Stability : Nitro-substituted derivatives exhibit higher melting points (e.g., 275–278°C ) compared to methoxy analogs, likely due to stronger intermolecular interactions.
- Spectral Signatures : The target compound’s azo group would show characteristic N=N stretching (~1,600 cm⁻¹) in IR, absent in sulfur- or nitro-substituted analogs .
Research Findings and Implications
- Electronic Properties: The azo group in the target compound may enable applications in nonlinear optics or photochromic materials, whereas nitro-substituted analogs are better suited for electron-transport layers .
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